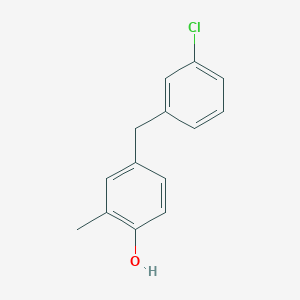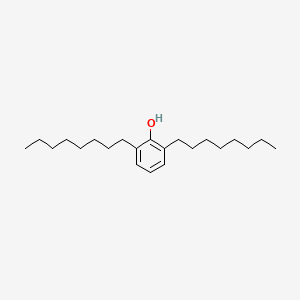
Trioleyl borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trioleyl borate is an organoboron compound that has garnered interest due to its unique properties and potential applications in various fields. As a borate ester, it is formed by the reaction of boric acid with oleyl alcohol. This compound is known for its lubricating properties and is often explored for its potential use in industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trioleyl borate can be synthesized through the esterification of boric acid with oleyl alcohol. The reaction typically involves heating boric acid and oleyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
B(OH)3+3C18H35OH→B(OC18H35)3+3H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. The removal of water, a byproduct of the reaction, is crucial to drive the reaction to completion. This can be achieved through azeotropic distillation or by using a dehydrating agent.
Analyse Des Réactions Chimiques
Types of Reactions
Trioleyl borate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze back to boric acid and oleyl alcohol.
Oxidation: Under oxidative conditions, the oleyl groups can be oxidized, potentially leading to the formation of epoxides or other oxygenated derivatives.
Substitution: The borate ester can participate in substitution reactions where the oleyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Various alkyl or aryl halides in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Boric acid and oleyl alcohol.
Oxidation: Epoxides or other oxygenated derivatives of oleyl alcohol.
Substitution: New borate esters with different alkyl or aryl groups.
Applications De Recherche Scientifique
Trioleyl borate has been explored for various scientific research applications, including:
Lubricants: Due to its excellent lubricating properties, it is used as an additive in lubricants to reduce friction and wear.
Antioxidants: It can act as an antioxidant in various formulations, protecting materials from oxidative degradation.
Biological Applications: Research is ongoing to explore its potential use in drug delivery systems and as a biocompatible material in medical devices.
Industrial Applications: It is used in the formulation of high-performance greases and oils for machinery and automotive applications.
Mécanisme D'action
The mechanism by which trioleyl borate exerts its effects is primarily through its ability to form a lubricating film on surfaces, reducing friction and wear. The borate ester interacts with metal surfaces, forming a protective layer that minimizes direct metal-to-metal contact. Additionally, its antioxidant properties help in preventing oxidative degradation of materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl borate: Another borate ester, but with ethyl groups instead of oleyl groups.
Trimethyl borate: Similar to triethyl borate but with methyl groups.
Tributyl borate: Contains butyl groups and is used in similar applications as trioleyl borate.
Uniqueness
This compound is unique due to its long oleyl chains, which provide superior lubricating properties compared to shorter-chain borate esters. This makes it particularly valuable in applications requiring high-performance lubrication and oxidative stability.
Propriétés
Numéro CAS |
5337-42-8 |
|---|---|
Formule moléculaire |
C54H105BO3 |
Poids moléculaire |
813.2 g/mol |
Nom IUPAC |
tris[(Z)-octadec-9-enyl] borate |
InChI |
InChI=1S/C54H105BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56-55(57-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3/b28-25-,29-26-,30-27- |
Clé InChI |
VNESIAMKWIPJSA-IUPFWZBJSA-N |
SMILES isomérique |
B(OCCCCCCCC/C=C\CCCCCCCC)(OCCCCCCCC/C=C\CCCCCCCC)OCCCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
B(OCCCCCCCCC=CCCCCCCCC)(OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


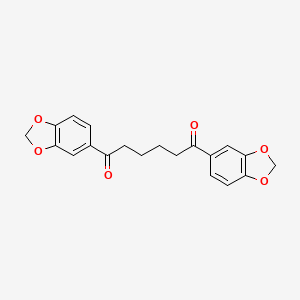

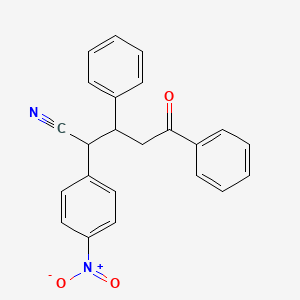
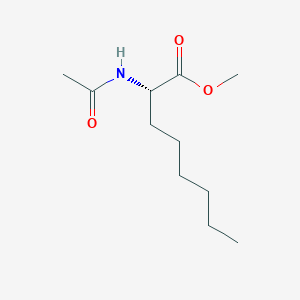

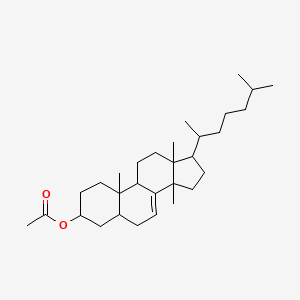
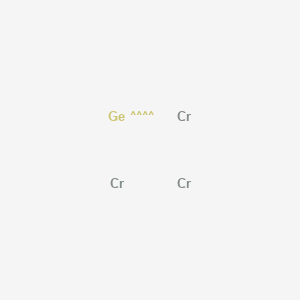
![2-[Benzyl(methyl)amino]-2-phenylethanol](/img/structure/B14737653.png)
![1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine](/img/structure/B14737659.png)

![4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B14737683.png)

